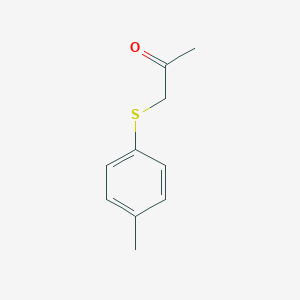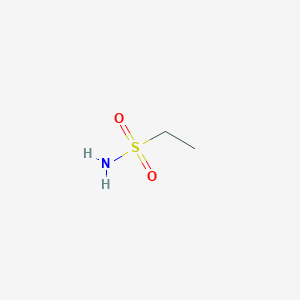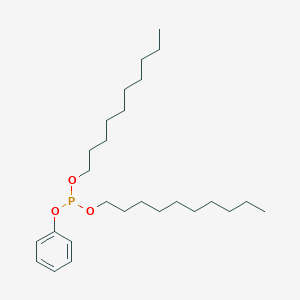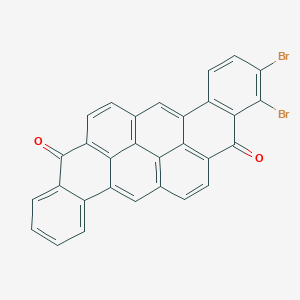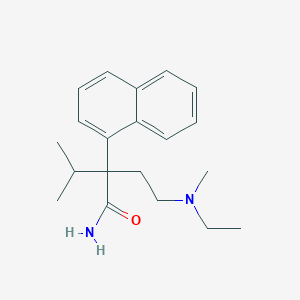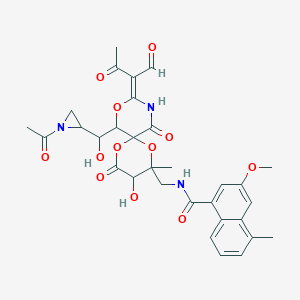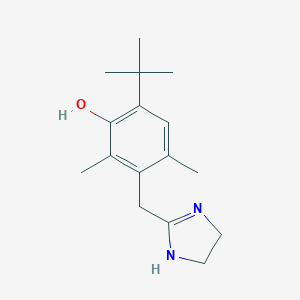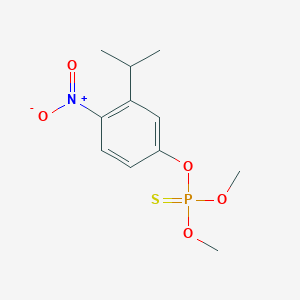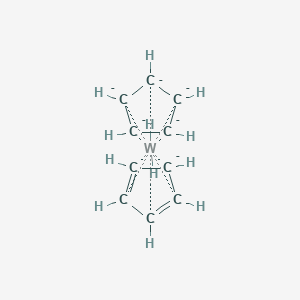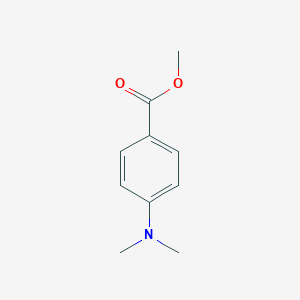
Methyl 4-(dimethylamino)benzoate
概述
描述
Methyl 4-(dimethylamino)benzoate, also known as benzoic acid, 4-(dimethylamino)-, methyl ester, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . This compound is characterized by the presence of a dimethylamino group attached to the para position of a benzoic acid methyl ester. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Methyl 4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high purity and yield of the desired product.
化学反应分析
Methyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(dimethylamino)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(dimethylamino)benzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Methyl 4-(dimethylamino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Medicine: It serves as a precursor in the synthesis of local anesthetics and other therapeutic agents.
作用机制
The mechanism of action of methyl 4-(dimethylamino)benzoate involves its ability to absorb ultraviolet (UV) radiation, making it effective as a UV filter in sunscreen formulations. The compound absorbs UVB radiation in the 290–320 nm range, protecting the skin from harmful effects such as sunburn and skin aging . The molecular targets and pathways involved in its action include the absorption of UV photons by the dimethylamino group, leading to the dissipation of energy as heat.
相似化合物的比较
Methyl 4-(dimethylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
4-(Dimethylamino)benzoic acid: The parent acid form of the compound, which can be used in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
methyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGARDMYOMOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152728 | |
| Record name | Methyl 4-dimethylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-25-1 | |
| Record name | Methyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-dimethylaminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(dimethylamino)benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-dimethylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-dimethylaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cavity size of cyclodextrins affect the fluorescence of Methyl 4-(dimethylamino)benzoate?
A1: this compound (MDMAB) exhibits a phenomenon called twisted intramolecular charge transfer (TICT) which affects its fluorescence. When complexed with cyclodextrins (CDs), the size of the CD cavity significantly influences the TICT emission. * R-cyclodextrin: With its larger cavity, R-CD forms both 1:1 and 1:2 complexes with MDMAB, resulting in dual TICT emission – a lower energy emission at 520 nm and a higher energy emission at 450 nm. []* β-cyclodextrin and γ-cyclodextrin: These CDs, with smaller cavities compared to R-CD, predominantly form 1:1 complexes with MDMAB, leading to a single TICT emission. []
Q2: What causes the different TICT emissions observed for MDMAB in complexes with R-cyclodextrin?
A2: The dual TICT emission observed for MDMAB in the presence of R-cyclodextrin is attributed to the formation of two distinct complexes: []* Lower Energy Emission (520 nm): This emission is attributed to the TICT state of MDMAB within a 1:2 complex (one MDMAB molecule encapsulated within two R-CD molecules).* Higher Energy Emission (450 nm): This emission arises from the TICT state of MDMAB within a 1:1 complex (one MDMAB molecule encapsulated within one R-CD molecule).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
